molecular formula C13H10BrNO3 B2431442 4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene CAS No. 163258-52-4

4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene

Cat. No.: B2431442
CAS No.: 163258-52-4
M. Wt: 308.131
InChI Key: DGFSWQMFHBGNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene is an organic compound characterized by the presence of a bromophenoxy group attached to a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene typically involves a multi-step process:

    Bromination of Phenol: The initial step involves the bromination of phenol to produce 4-bromophenol.

    Formation of 4-Bromophenoxy Compound: The 4-bromophenol is then reacted with 2-methyl-1-nitrobenzene under nucleophilic aromatic substitution conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon with hydrogen gas.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Nucleophilic Substitution: Substituted phenoxy compounds.

    Reduction: 4-(4-Bromophenoxy)-2-methyl-1-aminobenzene.

    Oxidation: 4-(4-Bromophenoxy)-2-carboxy-1-nitrobenzene.

Scientific Research Applications

4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenoxy group may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenol: Shares the bromophenol moiety but lacks the nitro and methyl groups.

    2-Methyl-1-nitrobenzene: Contains the nitrobenzene core but lacks the bromophenoxy group.

    4-(4-Bromophenoxy)acetohydrazide: Contains a similar bromophenoxy group but with different functional groups.

Uniqueness

4-(4-Bromophenoxy)-2-methyl-1-nitrobenzene is unique due to the combination of its bromophenoxy, nitro, and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-bromophenoxy)-2-methyl-1-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c1-9-8-12(6-7-13(9)15(16)17)18-11-4-2-10(14)3-5-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFSWQMFHBGNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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